REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH2:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH2:14])=[CH:11][CH:10]=[CH:9][CH:8]=2
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Name
|
|
Quantity
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3.2 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1N
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.17 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was formed
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Type
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FILTRATION
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Details
|
subsequently filtered over Hyflo
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Type
|
CUSTOM
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Details
|
The filtrate was evaporated
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Type
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CUSTOM
|
Details
|
dried in vacuum
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Name
|
|
Type
|
product
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Smiles
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NC=1C=NC2=CC=CC=C2C1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |